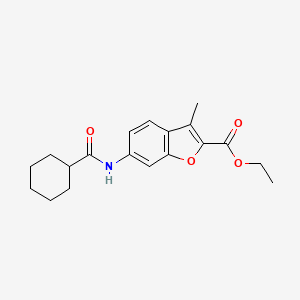

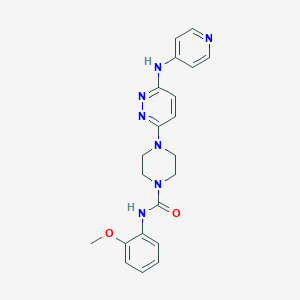

![molecular formula C20H19N5O B2521996 3-(3,4-二甲基苯基)-6-[(2-甲基苯基)甲基]三唑并[4,5-d]嘧啶-7-酮 CAS No. 893918-72-4](/img/structure/B2521996.png)

3-(3,4-二甲基苯基)-6-[(2-甲基苯基)甲基]三唑并[4,5-d]嘧啶-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Versatile Binding Behavior of Triazolopyrimidine Derivatives

Triazolopyrimidine derivatives exhibit a versatile binding behavior, as demonstrated by the synthesis of complexes with divalent cations like Zn, Cd, and Cu using 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato and bipyrimidine. These complexes form dinuclear structures or one-dimensional polymers, depending on the metal ion involved, and feature strong antiferromagnetic interactions facilitated by the ligands. The hydrogen bonds contribute to the three-dimensional structure of these compounds .

Synthesis of Pyridinotriazolopyrimidinones

The synthesis of pyridinotriazolopyrimidinones involves the condensation of amino-thioxopyrimidines with dimethylformamide dimethylacetal, followed by reactions with acetophenone or acetylthiophene and hydrazonoyl halides. The resulting compounds exhibit distinct chemical and spectroscopic properties, and their structures are confirmed through various synthesis methods .

Alkylation and Biological Activity of Triazolopyrimidinones

Triazolopyrimidinones undergo regioselective alkylation, leading to compounds with moderate antiviral and antitumor activities. The alkylation process is influenced by the size and shape of the alkylating agents and the reaction temperature. This study highlights the potential of these compounds in medicinal chemistry .

Triorganotin(IV) Complexes with Antimicrobial Properties

Triorganotin(IV) complexes synthesized from triazolopyrimidine derivatives exhibit in vitro antimicrobial activity against Gram-positive bacteria. These complexes are characterized by various spectroscopic techniques and X-ray crystallography, revealing their trigonal bipyramidal structures and coordination modes .

Regioselective Synthesis of Triazolopyrimidine Derivatives

Efficient one-step procedures for the regioselective synthesis of triazolopyrimidine derivatives have been developed. These procedures yield compounds with potential biological activity, such as the inhibition of influenza virus RNA polymerase heterodimerization .

Heterocyclization to Pyridothienotriazolopyrimidinones

The preparation of pyridothienotriazolopyrimidinones involves heterocyclization and nucleophilic displacement reactions, followed by cyclocondensation with orthoesters. These newly synthesized compounds expand the chemical space of triazolopyrimidine derivatives .

Reactions of Triazolopyrimidinones and Antimicrobial Screening

Triazolopyrimidinones react with various reagents to afford substituted pyridines, pyrazoles, isoxazoles, and azolopyrimidines. The antimicrobial activities of these compounds have been screened, indicating their potential use in the development of new antimicrobial agents .

Synthesis of Triazolothienopyrimidines

The synthesis of triazolothienopyrimidines is achieved through the reaction of active methylene nitriles with azido-substituted thiophenes. The resulting compounds' structures are discussed, contributing to the understanding of triazole-fused heterocycles .

Tandem Aza-Wittig Reaction for Pyrazolotriazolopyrimidinones

A tandem aza-Wittig reaction is employed to synthesize pyrazolotriazolopyrimidinone derivatives. This method provides a straightforward approach to obtain these derivatives under mild conditions, highlighting the synthetic utility of the aza-Wittig reaction .

Three-Component Condensation for Triazolopyrimidinols

Triazolopyrimidinols are synthesized through a three-component condensation involving triazol-3-amine, aromatic aldehydes, and acetone. The antimicrobial and antifungal activities of these new substances are investigated, demonstrating their potential in pharmaceutical applications .

科学研究应用

合成和化学性质

化合物3-(3,4-二甲基苯基)-6-[(2-甲基苯基)甲基]三唑并[4,5-d]嘧啶-7-酮属于一类已被研究其合成方法、化学反应以及在各个研究领域潜在应用的化合物。尽管没有找到直接研究这种化合物的特定研究,但对相关的三唑嘧啶衍生物的研究提供了关于合成途径和类似化合物潜在应用的见解。

例如,研究已经证明了合成三唑嘧啶衍生物和探索其化学反应的方法。一种方法涉及乙酰衍生物与二甲基甲酰胺二甲基缩醛(DMFDMA)的反应,生成烯胺酮,进一步与各种试剂反应产生取代的吡啶、吡唑、异噁唑和嘧啶衍生物(Farghaly, 2008)。另一项研究描述了通过缩合反应合成吡啶嘧啶酮和三唑嘧啶酮,突出了三唑嘧啶骨架在合成化学中的多功能性(Hassneen & Abdallah, 2003)。

生物学和药理活性

三唑嘧啶已被研究其生物活性,包括其作为抗菌剂的潜力。例如,三唑嘧啶的新衍生物对一系列革兰氏阳性和阴性细菌表现出显著的抗菌活性,其中一些化合物的效力与商业抗生素相当甚至超过(Kumar et al., 2009)。这表明,包括所讨论的化合物在内的三唑嘧啶衍生物可能在新抗菌药物的开发中有应用。

材料科学和超分子化学

三唑嘧啶的结构特征也使它们成为材料科学和超分子化学应用的有趣候选。它们通过氢键和其他分子间相互作用形成复杂结构的能力可以在设计新材料和超分子组装中得到利用(Fonari et al., 2004)。这些性质表明3-(3,4-二甲基苯基)-6-[(2-甲基苯基)甲基]三唑并[4,5-d]嘧啶-7-酮有潜力用于创造具有特定功能的新材料。

属性

IUPAC Name |

3-(3,4-dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-13-8-9-17(10-15(13)3)25-19-18(22-23-25)20(26)24(12-21-19)11-16-7-5-4-6-14(16)2/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKKBOXUQLNCNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4C)N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

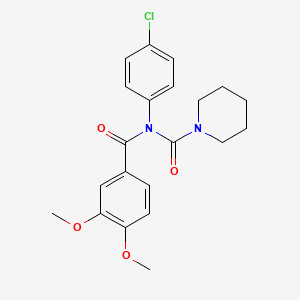

![1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2521916.png)

(2,2,2-trifluoroethyl)amine](/img/structure/B2521917.png)

![4-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2521919.png)

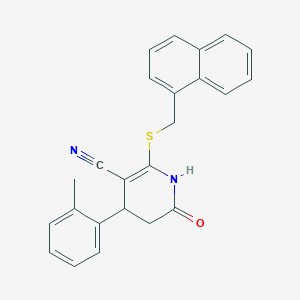

![2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2521921.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)

![2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2521927.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B2521934.png)